Thiothixene hcl
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Overview
Description
Thiothixene hydrochloride is a thioxanthene derivative used as an antipsychotic agent. It is primarily indicated for the management of schizophrenia. Thiothixene hydrochloride exhibits pharmacological properties similar to those of phenothiazine antipsychotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiothixene hydrochloride is synthesized through a series of chemical reactions involving thioxanthene derivatives. The synthetic route typically involves the reaction of thioxanthene with various reagents to introduce functional groups necessary for its pharmacological activity .
Industrial Production Methods
In industrial settings, thiothixene hydrochloride is produced by reacting thioxanthene with N,N-dimethyl-3-(4-methylpiperazin-1-yl)propylamine under controlled conditions. The reaction is followed by purification steps to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Thiothixene hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Thiothixene can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiothixene to its corresponding thioxanthene derivatives.
Substitution: Thiothixene can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can exhibit different pharmacological properties compared to the parent compound .
Scientific Research Applications
Thiothixene hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of thioxanthene derivatives.
Biology: Investigated for its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Mechanism of Action
Thiothixene hydrochloride exerts its effects by acting as an antagonist on various postsynaptic receptors. It primarily targets dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. By blocking these receptors, thiothixene hydrochloride helps to alleviate symptoms of schizophrenia. Additionally, it interacts with serotonergic, histaminergic, alpha-adrenergic, and muscarinic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Thiothixene hydrochloride is similar to other thioxanthene and phenothiazine antipsychotics. Some of the similar compounds include:
- Chlorprothixene
- Clopenthixol
- Flupenthixol
- Zuclopenthixol
- Thioproperazine
- Pipotiazine
Compared to these compounds, thiothixene hydrochloride exhibits unique pharmacological properties, such as a distinct receptor binding profile and a different side effect profile. It is less commonly used today in favor of atypical antipsychotics like risperidone .
Properties
Molecular Formula |
C23H35Cl2N3O4S2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8+;;;; |
InChI Key |
MEUAAEMCZUPORO-UWXGDDCVSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl |
Origin of Product |
United States |
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